molecular formula C11H14O4 B12599301 2,2-Dimethoxy-1-(2-methoxyphenyl)ethan-1-one CAS No. 646472-77-7

2,2-Dimethoxy-1-(2-methoxyphenyl)ethan-1-one

Cat. No.: B12599301
CAS No.: 646472-77-7
M. Wt: 210.23 g/mol
InChI Key: OSWHOVUJFCMUNQ-UHFFFAOYSA-N
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Description

2,2-Dimethoxy-1-(2-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C11H14O4 It is known for its unique structural features, including two methoxy groups and a methoxyphenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethoxy-1-(2-methoxyphenyl)ethan-1-one typically involves the reaction of 2-methoxybenzaldehyde with dimethyl carbonate in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethoxy-1-(2-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,2-Dimethoxy-1-(2-methoxyphenyl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethoxy-1-(2-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The methoxy groups and the ethanone moiety play crucial roles in its reactivity. The compound can undergo nucleophilic attack, leading to the formation of various intermediates and products. The pathways involved depend on the specific reactions and conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethoxy-1-(2-methoxyphenyl)ethan-1-one is unique due to the presence of the methoxyphenyl group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications .

Biological Activity

2,2-Dimethoxy-1-(2-methoxyphenyl)ethan-1-one, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and related case studies.

Chemical Structure

The compound can be described by its chemical formula C11H14O3C_{11}H_{14}O_3, featuring two methoxy groups and a phenyl ring. Its structure is crucial for its interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives containing thiazole or phenyl groups have shown significant efficacy against various bacterial strains, including E. coli and S. Typhimurium . The minimum inhibitory concentration (MIC) for these compounds often ranges from 0.17 to 0.47 mg/mL, indicating moderate to high antibacterial potency.

CompoundTarget OrganismMIC (mg/mL)MBC (mg/mL)
Compound 1E. coli0.230.47
Compound 2S. Typhimurium0.170.23
Compound 3B. cereus0.230.47

Cytotoxic Effects

Research has demonstrated that similar compounds can induce cytotoxic effects in cancer cell lines. For example, studies utilizing the MTT assay have shown that certain derivatives can significantly reduce cell viability at concentrations around 100 μM . The mechanism appears to involve apoptosis induction through mitochondrial pathways, as evidenced by increased reactive oxygen species (ROS) production and alterations in cell cycle progression.

Interaction with Biological Targets

The interaction of this compound with specific biological targets is critical for its activity:

  • Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells by modulating the expression of Bcl-2 family proteins and caspases .
  • Antibacterial Mechanism : The presence of methoxy groups enhances the lipophilicity of the compound, facilitating better penetration into bacterial membranes .

Case Studies

Several case studies have highlighted the clinical implications of compounds related to this compound:

  • Intoxication Reports : Cases involving related compounds like 25I-NBOMe have shown severe toxicity profiles, including tachycardia and agitation, which may be relevant for understanding the safety profile of similar structures .
  • Therapeutic Potential : Investigations into the use of methoxy-substituted phenyl compounds in treating infections and cancers suggest promising therapeutic avenues .

Properties

CAS No.

646472-77-7

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

2,2-dimethoxy-1-(2-methoxyphenyl)ethanone

InChI

InChI=1S/C11H14O4/c1-13-9-7-5-4-6-8(9)10(12)11(14-2)15-3/h4-7,11H,1-3H3

InChI Key

OSWHOVUJFCMUNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)C(OC)OC

Origin of Product

United States

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